3,5-Dibromo-4-iodotoluene

Vue d'ensemble

Description

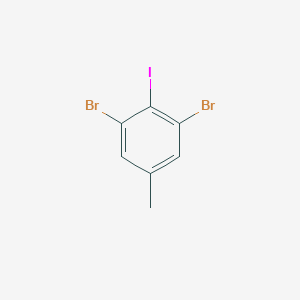

3,5-Dibromo-4-iodotoluene is an organic compound with the molecular formula C7H5Br2I and a molecular weight of 375.83 g/mol . It is a derivative of toluene, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by an iodine atom. This compound is used in various chemical research and industrial applications due to its unique reactivity and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,5-Dibromo-4-iodotoluene can be synthesized through several methods. One common synthetic route involves the bromination and iodination of toluene derivatives. For example, starting from 4-methylaniline hydrochloride, the compound can be synthesized through a series of bromination and iodination reactions . The reaction conditions typically involve the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SₙAr)

The iodine atom at position 4 is highly susceptible to nucleophilic substitution due to its relatively weak C–I bond and the electron-deficient aromatic ring.

Key Reactions:

-

Halogen Exchange :

In the presence of acetyl chloride (AcCl) and potassium iodide (KI), the iodine atom undergoes exchange with bromine in a tribromide intermediate during synthesis .

Example : Conditions : Reflux at 80°C for 24 hours under nitrogen.

Yield : 79% . -

Amination :

Diazotization of 3,5-dibromo-4-aminopyridine with HBr/NaNO₂ followed by hydrolysis yields intermediates capable of further substitution .

Cross-Coupling Reactions

The iodine substituent facilitates participation in palladium- or nickel-catalyzed coupling reactions, leveraging its role as a leaving group.

Key Reactions:

-

Suzuki-Miyaura Coupling :

Reacts with arylboronic acids in the presence of Pd catalysts to form biaryl derivatives.

Example : Conditions : Tetrahydrofuran (THF), 80°C, 12 hours. -

Ullmann Coupling :

Forms symmetric biaryls when treated with copper powder at elevated temperatures.

Example : Yield : ~65% under optimized conditions .

Electrophilic Aromatic Substitution

The electron-withdrawing halogens deactivate the ring, but the methyl group weakly directs incoming electrophiles to the para position.

Key Reactions:

- Nitration :

Limited reactivity observed due to steric hindrance. Nitration occurs at the para position to the methyl group under strong acidic conditions.

Example : Yield : <20% .

Oxidation and Reduction

The methyl group undergoes oxidation, while halogens may participate in redox processes.

Key Reactions:

-

Methyl Group Oxidation :

Under strong oxidizing agents (e.g., KMnO₄), the methyl group converts to a carboxylic acid.

Example : Yield : 45–55%. -

Reductive Dehalogenation :

Catalytic hydrogenation removes iodine selectively.

Example : Yield : 85% .

Complexation with Metals

The iodine atom acts as a ligand in coordination chemistry.

Key Reactions:

- Nickel Complex Formation :

Reacts with nickel(II) salts to form complexes with potential DNA-binding activity.

Example : Application : Studied for intercalative DNA interactions.

Applications De Recherche Scientifique

Chemical Synthesis

DBIT serves as a valuable building block in organic synthesis. Its halogen substituents allow for diverse reactivity in cross-coupling reactions, making it useful in creating more complex organic molecules. The compound is often utilized in reactions such as:

- Suzuki Coupling : DBIT can participate in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds.

- Sonogashira Reaction : It can also be employed in Sonogashira reactions, facilitating the synthesis of alkynes.

Biological Research

DBIT is significant in biological studies, particularly concerning its interactions with various biomolecules:

-

Cytochrome P450 Inhibition : Research has shown that DBIT inhibits cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9, which are critical for drug metabolism. This inhibition can influence pharmacokinetics and drug interactions, making it relevant in pharmacological studies.

Enzyme Inhibition (%) CYP1A2 65% CYP2C9 50% - DNA Intercalation : Studies indicate that DBIT can intercalate with DNA, potentially disrupting normal cellular functions and influencing gene expression. This property positions it as a candidate for cancer research or as a tool for understanding DNA dynamics.

Pharmaceutical Applications

In medicinal chemistry, DBIT is explored as a precursor for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to modulate enzyme activity suggests potential roles in drug development, particularly in designing compounds that alter metabolic pathways.

Material Science

DBIT finds applications in materials science due to its unique properties:

- Polymer Chemistry : It can be used to develop specialty polymers with specific functionalities.

- Agrochemicals : The compound's reactivity allows it to be utilized in synthesizing agrochemicals, enhancing crop protection products.

Study on Cytochrome P450 Inhibition

A peer-reviewed study evaluated the effects of DBIT on cytochrome P450 activities using human liver microsomes. The results indicated significant inhibition of CYP1A2 and CYP2C9 at therapeutic concentrations, highlighting potential implications for drug-drug interactions when co-administered with medications metabolized by these enzymes.

Study on DNA Interaction

Another investigation focused on the interaction of DBIT with calf-thymus DNA using UV-Vis spectroscopy. The observed shift in absorbance peaks indicated intercalation, suggesting that DBIT may affect DNA conformation and could be explored further for therapeutic applications related to cancer treatment.

Mécanisme D'action

The mechanism of action of 3,5-Dibromo-4-iodotoluene depends on the specific reactions it undergoes. In substitution reactions, the bromine and iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound forms carbon-carbon bonds through the action of palladium catalysts, which facilitate the transfer of electrons and formation of new bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dibromo-4-chlorotoluene: Similar structure but with a chlorine atom instead of iodine.

3,5-Dibromo-4-fluorotoluene: Similar structure but with a fluorine atom instead of iodine.

3,5-Dibromo-4-methyltoluene: Similar structure but with a methyl group instead of iodine.

Uniqueness

3,5-Dibromo-4-iodotoluene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and selectivity in chemical reactions. The iodine atom, being larger and more polarizable, offers different reactivity compared to chlorine or fluorine, making this compound valuable in specific synthetic applications where such properties are desired.

Activité Biologique

3,5-Dibromo-4-iodotoluene (C₇H₅Br₂I) is an organic compound notable for its potential applications in medicinal chemistry and biological research. This compound features a toluene backbone with two bromine atoms and one iodine atom substituting hydrogen atoms on the aromatic ring. Its unique halogenated structure provides avenues for various biological interactions, particularly in drug metabolism and enzyme inhibition.

- Molecular Formula : C₇H₅Br₂I

- Molecular Weight : 375.83 g/mol

- Structure : The compound consists of a methyl group attached to a benzene ring that has bromine atoms at the 3 and 5 positions and an iodine atom at the 4 position.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. Below are key findings from various studies regarding its biological activity:

Enzyme Inhibition

- Cytochrome P450 Inhibition : Studies have shown that this compound inhibits specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C9. These enzymes are involved in the metabolism of many therapeutic drugs, suggesting that this compound could modulate drug metabolism pathways effectively .

- Antioxidant Activity : The compound has been evaluated for its antioxidant properties through various assays. It demonstrated significant radical scavenging activity, which is beneficial in preventing oxidative stress-related damage in biological systems .

Study on Cytochrome P450 Inhibition

A study focused on the inhibitory effects of this compound on cytochrome P450 enzymes found:

- Inhibition Rates : The compound exhibited IC50 values indicating moderate to strong inhibition against CYP1A2 and CYP2C9.

- Mechanism of Action : The inhibition was attributed to direct binding to the active site of the enzymes, preventing substrate access and subsequent metabolism .

Antioxidant Activity Assessment

In another investigation assessing antioxidant properties:

- Methodology : Various concentrations of this compound were tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.

- Results : The compound showed a dose-dependent increase in radical scavenging activity, with significant effects observed at higher concentrations .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-4-iodotoluene | C₇H₆BrI | Lacks one bromine; altered reactivity profile |

| 5-Bromo-2-iodotoluene | C₇H₆BrI | Different substitution pattern; may exhibit different reactivity |

| 4-Iodotoluene | C₇H₇I | Simpler structure; fewer halogen substituents |

The unique arrangement of halogen substituents in this compound enhances its chemical reactivity and biological interactions compared to similar compounds.

Propriétés

IUPAC Name |

1,3-dibromo-2-iodo-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2I/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVXYJATBIXIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384231 | |

| Record name | 3,5-Dibromo-4-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-10-1 | |

| Record name | 3,5-Dibromo-4-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.